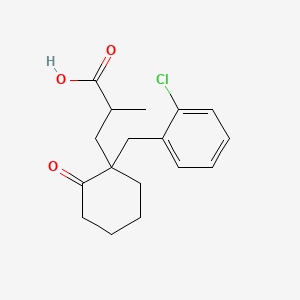
1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid is an organic compound with the molecular formula C17H21ClO3. This compound is characterized by the presence of a chlorobenzyl group attached to a cyclohexane ring, which is further substituted with a methyl and oxo group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid typically involves the reaction of o-chlorobenzyl chloride with alpha-methyl-2-oxocyclohexanepropionic acid under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as CoBr2/MnBr2 are often used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The chlorobenzyl group plays a crucial role in binding to the active site of the target enzyme, while the oxo and methyl groups contribute to the overall stability and reactivity of the molecule .
Comparison with Similar Compounds
Similar Compounds
o-Chlorobenzoic acid: Similar in structure but lacks the cyclohexane ring.
Benzyl chloride: Contains a benzyl group but lacks the oxo and cyclohexane components.
2-Chlorobenzoic acid: Another chlorinated benzoic acid derivative with different functional groups.
Uniqueness
1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexane ring and the oxo group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
4418-45-5 |
|---|---|
Molecular Formula |
C17H21ClO3 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2-oxocyclohexyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H21ClO3/c1-12(16(20)21)10-17(9-5-4-8-15(17)19)11-13-6-2-3-7-14(13)18/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,20,21) |
InChI Key |
WLDLYPQRSVEJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCCCC1=O)CC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


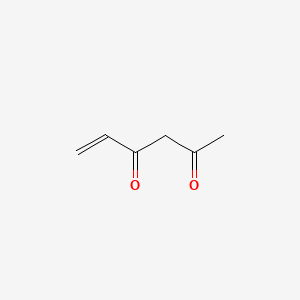
![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)
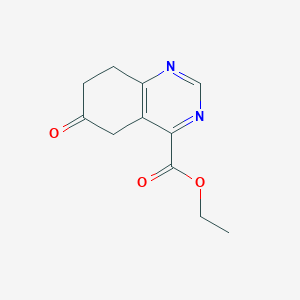
![Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B14165394.png)
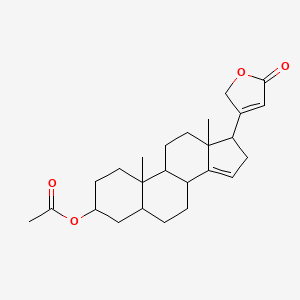
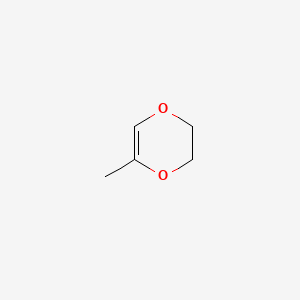
![2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B14165401.png)
![4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine](/img/structure/B14165408.png)
![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14165410.png)
![[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14165420.png)
![[4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate](/img/structure/B14165423.png)
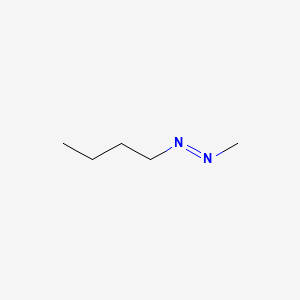
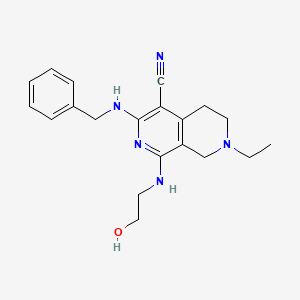
![9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14165439.png)
